4-(2-Furan-2-yl-ethyl)-benzaldehyde
Description
4-(2-Furan-2-yl-ethyl)-benzaldehyde is a benzaldehyde derivative featuring a furan-containing ethyl substituent at the para position of the benzaldehyde core. Benzaldehyde derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, often modulated by substituents such as alkyl chains, heterocycles, or electron-withdrawing groups .
Properties
Molecular Formula |
C13H12O2 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-[2-(furan-2-yl)ethyl]benzaldehyde |
InChI |
InChI=1S/C13H12O2/c14-10-12-5-3-11(4-6-12)7-8-13-2-1-9-15-13/h1-6,9-10H,7-8H2 |
InChI Key |
HDXGBLMRZRHVNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features:
- 4-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl (-CF₃) group at the para position, known for its electron-withdrawing effects and metabolic stability. Synthesized via condensation reactions in acidic ethanol .
- 4-(N,N-Dimethylamino)benzaldehyde: Features a dimethylamino (-NMe₂) group, which enhances electron-donating capacity and is used in cyanine dye synthesis (e.g., indolo-thiopyrylium derivatives) .
- (2'S)-4-(2'S-Hydroxy-3'S-methyl-3'S-butenoxy)benzaldehyde: A natural benzaldehyde derivative from Zanthoxylum rhetsa with a complex branched ether substituent, isolated via chromatographic methods .
- Eurotium-derived benzaldehydes : Include prenylated and epoxy-substituted variants (e.g., compounds 26–29 , 37–38 ), characterized by polyketide-derived side chains and significant antioxidant/antimicrobial activities .
Key Observations:
- Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial potency but may reduce solubility .
- Heterocyclic substituents (e.g., furan, pyrrole) improve anti-inflammatory activity, likely via π-π interactions with target proteins .
- Prenylated side chains in Eurotium derivatives correlate with antioxidative capacity due to radical-scavenging motifs .
Physicochemical Properties
- Solubility : Furan-ethyl groups may increase lipophilicity compared to polar derivatives like 4-hydroxybenzaldehyde (logP ~1.5) .
- Reactivity : The aldehyde group enables Schiff base formation, utilized in hydrazone and thiourea syntheses (e.g., 7a–f in ).
- Crystallinity: Planar benzaldehyde derivatives (e.g., 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde) form layered structures via C–H···O interactions, influencing solid-state stability .
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